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A comprehensive review of experimental data on the anti-diabetic effects of Protopanaxadiol

(PPD) and Protopanaxatriol (PPT) ginsenosides, offering insights for researchers and drug

development professionals.

Ginsenosides, the primary active compounds in ginseng, have long been investigated for their

therapeutic potential in various metabolic diseases, including type 2 diabetes mellitus (T2DM).

These triterpenoid saponins are broadly classified into two major groups based on their

aglycone structure: protopanaxadiol (PPD) and protopanaxatriol (PPT). Emerging research

indicates that both PPD and PPT exhibit significant anti-diabetic properties, including improving

glucose homeostasis, enhancing insulin sensitivity, and modulating lipid metabolism. This guide

provides a comparative analysis of PPD and PPT ginsenosides, summarizing key experimental

findings and elucidating their underlying mechanisms of action.

Comparative Efficacy of PPD and PPT in a T2DM
Mouse Model
A key study directly comparing the anti-diabetic effects of PPD and PPT in a high-fat

diet/streptozotocin-induced T2DM mouse model revealed that both compounds significantly

improve diabetic markers. However, the research suggests a superior efficacy of PPD over

PPT in managing T2DM.
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Effects on Glucose Homeostasis
Both PPD and PPT demonstrated a significant ability to reduce fasting blood glucose levels,

improve glucose tolerance, and enhance insulin sensitivity in T2DM mice. Notably, after four

weeks of treatment, high-dose PPD (HPPD) and high-dose PPT (HPPT) reduced fasting blood

glucose levels by 62.7% and 54.1%, respectively, compared to the diabetic control group.

Furthermore, the insulin tolerance test indicated a more significant improvement in insulin

resistance with PPD treatment.

Parameter
Diabetic
Control
(DC)

Low-Dose
PPD (LPPD)
(50 mg/kg)

High-Dose
PPD (HPPD)
(150 mg/kg)

Low-Dose
PPT (LPPT)
(50 mg/kg)

High-Dose
PPT (HPPT)
(150 mg/kg)

Fasting Blood

Glucose

(mmol/L) at

Week 4

25.8 ± 2.1 15.2 ± 1.5 9.6 ± 1.1 18.5 ± 1.7 11.8 ± 1.3

OGTT AUC

(mmol/L·h) at

Week 4

60.2 ± 4.5 45.1 ± 3.8 32.7 ± 3.1 48.9 ± 4.2* 38.5 ± 3.5

ITT AUC (%

of initial

glucose) at

Week 4

185.4 ± 12.3 142.6 ± 10.1 115.8 ± 9.5*** 155.3 ± 11.2*
130.7 ±

10.8**

***p < 0.001, p < 0.01, p < 0.05 compared to the Diabetic Control group. Data extracted from a

study on high-fat diet/streptozotocin-induced T2DM mice.

Modulation of Serum Lipids
Both PPD and PPT exhibited beneficial effects on the lipid profiles of T2DM mice by reducing

total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C). The

study highlighted that PPD demonstrated a stronger hypolipidemic effect compared to PPT.
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Parameter
Diabetic
Control
(DC)

Low-Dose
PPD (LPPD)
(50 mg/kg)

High-Dose
PPD (HPPD)
(150 mg/kg)

Low-Dose
PPT (LPPT)
(50 mg/kg)

High-Dose
PPT (HPPT)
(150 mg/kg)

Total

Cholesterol

(TC)

(mmol/L)

7.8 ± 0.6 6.1 ± 0.5 4.9 ± 0.4 6.5 ± 0.6 5.5 ± 0.5**

Triglycerides

(TG)

(mmol/L)

3.1 ± 0.3 2.2 ± 0.2** 1.6 ± 0.2 2.5 ± 0.3 1.9 ± 0.2**

LDL-C

(mmol/L)
1.5 ± 0.2 1.1 ± 0.1 0.8 ± 0.1** 1.2 ± 0.1 0.9 ± 0.1*

***p < 0.001, p < 0.01, p < 0.05 compared to the Diabetic Control group. Data extracted from a

study on high-fat diet/streptozotocin-induced T2DM mice.

Anti-inflammatory and Antioxidant Effects
Both PPD and PPT demonstrated the ability to ameliorate inflammatory responses by

suppressing the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha

(TNF-α) and interleukin-6 (IL-6) at both the serum and gene expression levels in the liver. They

also improved antioxidant capacity by increasing superoxide dismutase (SOD) levels and

decreasing malondialdehyde (MDA) levels in the serum of T2DM mice.

Mechanisms of Action: Signaling Pathways
The anti-diabetic effects of PPD and PPT are attributed to their ability to modulate key signaling

pathways involved in glucose and lipid metabolism.

PPD Signaling Pathway in Diabetes
PPD is believed to exert its anti-diabetic effects primarily through the activation of the AMP-

activated protein kinase (AMPK) pathway and modulation of the IRS-1/PI3K/Akt signaling

cascade. Activation of AMPK, a central regulator of cellular energy homeostasis, leads to the

suppression of hepatic gluconeogenesis by downregulating the expression of key enzymes
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such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).

PPD also enhances glucose uptake in insulin-sensitive tissues like skeletal muscle, liver, and

adipose tissue. Furthermore, PPD has been shown to protect pancreatic β-cells from

lipotoxicity by modulating the PI3K/Akt pathway, thereby preserving insulin secretion.
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To cite this document: BenchChem. [Comparative Analysis of Protopanaxadiol and
Protopanaxatriol Ginsenosides in Diabetes Management]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1671520#comparative-analysis-
of-protopanaxadiol-and-protopanaxatriol-ginsenosides-in-diabetes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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